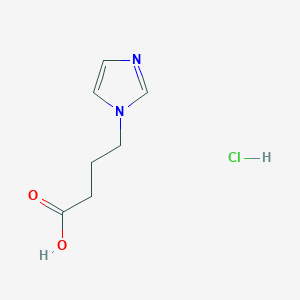
2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
Overview
Description
“2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C12H15NO2•HCl and a molecular weight of 241.71 .
Molecular Structure Analysis
The molecule consists of a pyrrolidine ring attached to a benzoic acid group via a methylene bridge . The pyrrolidine ring is a five-membered nitrogen heterocycle .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.71 . Other specific physical and chemical properties are not provided in the resources I have.Mechanism of Action
2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride has been shown to act as a competitive inhibitor of the enzyme, lipoxygenase, which is involved in the metabolism of fatty acids. It has also been shown to inhibit the enzyme, glucose-6-phosphate dehydrogenase, which is involved in the metabolism of glucose. In addition, this compound has been shown to inhibit the enzyme, calcium-dependent phospholipase A2, which is involved in the regulation of calcium in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme, lipoxygenase, which is involved in the metabolism of fatty acids. It has also been shown to inhibit the enzyme, glucose-6-phosphate dehydrogenase, which is involved in the metabolism of glucose. In addition, this compound has been shown to inhibit the enzyme, calcium-dependent phospholipase A2, which is involved in the regulation of calcium in cell signaling. Furthermore, this compound has been shown to inhibit the release of cortisol, a hormone involved in the regulation of metabolism.
Advantages and Limitations for Lab Experiments
2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and can be used in a variety of laboratory techniques. However, this compound also has some limitations. For example, it is not very soluble in water and is not very stable in acidic conditions. Additionally, it can be toxic in high concentrations, and it can interfere with the activity of other compounds in the system.
Future Directions
The use of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride in scientific research has the potential to open up a range of new possibilities. For example, it could be used in the development of new drugs and therapeutics, as well as in the development of new technologies for the detection and treatment of diseases. Additionally, this compound could be used in the development of new materials for use in industrial processes, as well as in the development of new methods for the production of chemicals. Finally, this compound could be used in the development of new methods for the analysis and characterization of biological molecules.
Scientific Research Applications
2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of various heterocyclic compounds. It has also been used in biochemical and physiological studies, and is an important tool in laboratory experiments. This compound has been used in studies of the metabolism of fatty acids, the metabolism of glucose, and the role of calcium in cell signaling. It has also been used in studies of the role of steroids in the regulation of gene expression, and in studies of the role of hormones in the regulation of metabolism.
properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFZSSSEQJNWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride](/img/structure/B1389613.png)


![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)





